2,6-Bis(trimethylsilyl)benzenethiol
Description
Properties
CAS No. |
117526-63-3 |
|---|---|
Molecular Formula |
C12H22SSi2 |
Molecular Weight |
254.54 g/mol |
IUPAC Name |
2,6-bis(trimethylsilyl)benzenethiol |
InChI |
InChI=1S/C12H22SSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9,13H,1-6H3 |
InChI Key |
LTBASNVRAKBBJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects in Benzenethiol Derivatives
| Compound | Substituent Positions | Substituent Groups | Electronic Effect | Steric Bulk | Reference |
|---|---|---|---|---|---|
| 2,6-Bis(trimethylsilyl)benzenethiol | 2,6 | Trimethylsilyl (TMS) | Electron-donating | High | [3,7] |
| 3,5-Bis(trifluoromethyl)benzenethiol | 3,5 | Trifluoromethyl (CF₃) | Electron-withdrawing | Moderate | [4] |
| 2-tert-Butylbenzenethiol | 2 | tert-Butyl | Electron-donating | High | [7] |
| 2,6-Diphenylphenol | 2,6 | Phenyl | Electron-donating | High | [3] |
- Trimethylsilyl vs. Trifluoromethyl : The TMS groups in 2,6-Bis(trimethylsilyl)benzenethiol are electron-donating, reducing the acidity of the thiol group compared to the electron-withdrawing CF₃ groups in 3,5-Bis(trifluoromethyl)benzenethiol, which enhance acidity .
- Trimethylsilyl vs.
Reactivity in Silylation and Protection
The reactivity of silyl-containing compounds varies significantly based on substituents. highlights the reactivity hierarchy of silylating agents toward 2,6-diphenylphenol, where bis(trimethylsilyl)acetamide exhibits the highest reactivity, followed by trimethylsilyl cyanide (Me₃SiCN) and trimethylsilyl triflate .
Acidity and Stability
The electron-donating nature of TMS groups lowers the acidity of the thiol proton in 2,6-Bis(trimethylsilyl)benzenethiol compared to derivatives with electron-withdrawing groups. For instance, 3,5-Bis(trifluoromethyl)benzenethiol (pKa ~5-6) is far more acidic than typical benzenethiols (pKa ~6.5), whereas the TMS-substituted analog likely has a higher pKa due to diminished electron withdrawal . This reduced acidity impacts its deprotonation kinetics and utility in reactions requiring thiolate intermediates.
Q & A
Q. How does the trimethylsilyl substitution pattern influence the coordination chemistry of 2,6-Bis(trimethylsilyl)benzenethiol with transition metals?
- Methodological Answer : The steric bulk of TMS groups at the 2,6-positions restricts ligand geometry, favoring monodentate or bridging coordination modes. For example, lead(II) complexes with bis(thiolato) ligands form one- or two-dimensional networks due to steric constraints . Compare metal-ligand bond lengths (via X-ray crystallography) between silylated and non-silylated analogs to quantify steric effects. Electrochemical studies (cyclic voltammetry) can reveal electronic stabilization of metal centers .
Q. What mechanistic insights explain the role of 2,6-Bis(trimethylsilyl)benzenethiol in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The TMS groups enhance ligand stability under harsh conditions (e.g., high-temperature reflux), preventing ligand decomposition. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the thiolate form of the ligand may stabilize Pd(0) intermediates, reducing catalyst poisoning. Compare reaction yields and TOF (turnover frequency) with non-silylated thiols to validate steric/electronic contributions .
Q. How can researchers resolve contradictory data regarding the thermal stability of 2,6-Bis(trimethylsilyl)benzenethiol in different solvent systems?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to quantify decomposition temperatures. Solvent polarity effects can be studied via DSC (differential scanning calorimetry) in polar (DMF) vs. non-polar (toluene) media. Conflicting reports may arise from trace moisture or oxygen; replicate experiments under rigorously anhydrous/anaerobic conditions .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points or stability may stem from differences in sample purity (e.g., residual solvents in NMR analysis) or characterization techniques. For instance, GC-MS may detect volatile impurities not observed in NMR . Always cross-reference analytical data and report solvent traces (e.g., via H NMR or Karl Fischer titration).
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